Methyl 3-[(2-methoxy-5-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate
Description
Methyl 3-[(2-methoxy-5-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate is a thiophene-2-carboxylate derivative characterized by a sulfamoyl group at position 3 and a phenyl substituent at position 4 of the thiophene ring. The sulfamoyl moiety is further substituted with a 2-methoxy-5-methylphenyl group, distinguishing it from structurally related compounds.
The compound’s structural determination likely employs X-ray crystallography techniques, as inferred from the widespread use of the SHELX software suite for small-molecule refinement . Potential applications may include agrochemical or pharmaceutical uses, given the herbicidal activity observed in structurally similar sulfonylurea derivatives like thifensulfuron-methyl .
Properties
IUPAC Name |
methyl 3-[(2-methoxy-5-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5S2/c1-13-9-10-17(25-2)16(11-13)21-28(23,24)19-15(14-7-5-4-6-8-14)12-27-18(19)20(22)26-3/h4-12,21H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTHGMNXDHQHNHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=C(SC=C2C3=CC=CC=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-[(2-methoxy-5-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate (CAS Number: 899724-96-0) is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHN OS, with a molecular weight of 417.5 g/mol. The structural features that contribute to its biological activity include the thiophene ring, sulfamoyl group, and methoxy-substituted phenyl moiety.
| Property | Value |
|---|---|
| Molecular Formula | CHN OS |
| Molecular Weight | 417.5 g/mol |
| CAS Number | 899724-96-0 |
Pharmacological Activities
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro assays have demonstrated significant inhibition against strains such as Escherichia coli and Pseudomonas aeruginosa.
- Anticancer Potential : The compound has shown promise in inhibiting the proliferation of cancer cell lines. Specifically, it has demonstrated selective cytotoxicity toward certain tumor cells while sparing normal cells, indicating potential for targeted cancer therapies.
- Anti-inflammatory Effects : The sulfamoyl functional group may contribute to anti-inflammatory properties, potentially through modulation of inflammatory pathways.
The mechanisms underlying the biological activities of this compound are still being elucidated. However, several hypotheses include:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Receptor Interaction : It is hypothesized that the compound may interact with cellular receptors or signaling pathways that modulate growth and inflammation.
Case Studies
-
Antimicrobial Efficacy Study :
- A study evaluated the antimicrobial efficacy of this compound against various pathogens. Results indicated a minimum inhibitory concentration (MIC) of 0.21 µM against E. coli, suggesting potent antibacterial activity.
-
Cytotoxicity Assessment :
- In a cytotoxicity assay using human cancer cell lines, the compound exhibited selective toxicity with an IC50 value significantly lower than that observed in normal cell lines, indicating potential for therapeutic use in oncology.
Scientific Research Applications
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of this compound. The mechanism of action is primarily attributed to its ability to inhibit bacterial cell wall synthesis. Below is a summary of findings from various studies:
| Bacteria Tested | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Escherichia coli | 0.004 - 0.03 mg/mL | 0.008 - 0.06 mg/mL |
| Staphylococcus aureus | 0.015 mg/mL | 0.030 mg/mL |
| Bacillus cereus | 0.015 mg/mL | 0.020 mg/mL |
| Enterobacter cloacae | 0.004 mg/mL | 0.008 mg/mL |
The compound exhibited superior antibacterial activity compared to standard antibiotics such as ampicillin and streptomycin, particularly against E. coli and Enterobacter cloacae, which were identified as the most sensitive bacteria in the tests.
Antifungal Activity
In addition to its antibacterial properties, this compound also demonstrated significant antifungal activity:
| Fungi Tested | MIC (mg/mL) |
|---|---|
| Trichoderma viride | 0.004 - 0.06 |
| Aspergillus fumigatus | >0.06 |
The compound's antifungal efficacy was notably high against Trichoderma viride, indicating its potential use in treating fungal infections.
Structure-Activity Relationship (SAR)
The structure of this compound is crucial for its biological activity. The presence of the sulfamoyl group and the phenylthiophene moiety contributes significantly to its antibacterial and antifungal activities. Research has shown that modifications in the substituents on the aromatic rings can influence the potency of the compound.
Case Study on Antimicrobial Efficacy
A study conducted on a series of sulfamoyl derivatives, including methyl 3-[(2-methoxy-5-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate, demonstrated that compounds with similar structures exhibited MIC values significantly lower than traditional antibiotics, suggesting a promising alternative for resistant bacterial strains.
Cytotoxicity Assessment
Cytotoxicity tests using MTT assays indicated that while exhibiting antimicrobial properties, this compound maintained a favorable safety profile against normal human cells (MRC5), highlighting its therapeutic potential without significant cytotoxic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare Methyl 3-[(2-methoxy-5-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate with key analogs, emphasizing structural variations and inferred properties:
Key Structural and Functional Differences:
Sulfamoyl vs. In contrast, compounds like Methyl 3-amino-4-[(4-chlorophenyl)sulfonyl]-5-(methylthio)thiophene-2-carboxylate possess a sulfonyl (-SO₂-) group, which may reduce bioactivity due to the absence of the NH moiety .
Substituent Effects on Bioactivity: Thifensulfuron-methyl’s triazine ring is critical for herbicidal activity via acetolactate synthase (ALS) inhibition .
Physicochemical Properties: The 4-phenyl substituent in the target compound and Methyl 3-(N-(2-ethoxy-2-oxoethyl)sulfamoyl)-4-phenylthiophene-2-carboxylate enhances lipophilicity, which may improve membrane permeability compared to non-phenyl derivatives .
Synthetic Routes: The Gewald reaction, cited for synthesizing 2-amino-thiophene-3-carboxylates , likely applies to the target compound, with modifications for introducing the sulfamoyl and phenyl groups.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves a multi-step approach:
- Step 1 : Prepare the thiophene backbone via cyclization of ethyl 2-amino-4-(2-methoxy-5-methylphenyl)thiophene-3-carboxylate derivatives under acidic conditions .
- Step 2 : Introduce the sulfamoyl group using a sulfonylation reaction with 2-methoxy-5-methylphenylsulfamoyl chloride in the presence of a base (e.g., pyridine) at 0–5°C to minimize side reactions .
- Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve ≥95% purity .
- Optimization Tips : Monitor reaction progress with TLC and adjust stoichiometry (1.2 equivalents of sulfamoyl chloride) to improve yields.
Q. How should researchers characterize the compound’s physicochemical properties?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : Confirm structural integrity using - and -NMR to resolve signals for the methoxy (δ 3.8–4.0 ppm), sulfamoyl (δ 7.1–7.3 ppm), and thiophene moieties .
- Mass Spectrometry (HRMS) : Validate molecular weight (expected: ~415.45 g/mol) .
- Thermal Analysis : Determine melting point (e.g., analogs in show mp 131–133°C) to assess purity .
- XLogP Calculation : Use software to predict hydrophobicity (estimated XLogP ≈ 4.0) and correlate with experimental solubility in DMSO or methanol .
Advanced Research Questions
Q. What strategies are recommended for analyzing structure-activity relationships (SAR) of this compound?
- Methodological Answer :
- Modify Functional Groups : Replace the methoxy group with electron-withdrawing substituents (e.g., trifluoromethyl) to study effects on bioactivity .
- Biological Assays : Test derivatives in enzyme inhibition assays (e.g., sulfonamide-targeted carbonic anhydrase) and compare IC values .
- Computational Modeling : Perform docking studies using AutoDock Vina to assess binding affinity to target proteins, leveraging the sulfamoyl group’s hydrogen-bonding capacity .
Q. How can researchers resolve contradictions in solubility and bioavailability data?
- Methodological Answer :
- Solubility Enhancement : Use co-solvents (e.g., PEG-400) or prepare sodium salts via reaction with NaOH to improve aqueous solubility if experimental values conflict with XLogP predictions .
- Bioavailability Studies : Administer the compound in rodent models with bile salt enhancers (e.g., sodium taurocholate) and compare plasma concentration-time profiles using HPLC-MS .
Q. What are critical considerations for evaluating metabolic stability and toxicity?
- Methodological Answer :
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and quantify metabolites via LC-MS. Focus on sulfamoyl hydrolysis or thiophene ring oxidation .
- Toxicity Screening : Use zebrafish embryos to assess acute toxicity (LC) and compare with structurally related compounds (e.g., ’s chlorophenyl analogs) .
- Experimental Design : Employ split-split-plot designs (as in ) to test multiple variables (dose, formulation) while controlling for inter-individual variability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
